molecular formula C19H20Cl2N4O2 B2824456 N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide CAS No. 710329-24-1

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide

Cat. No.: B2824456
CAS No.: 710329-24-1
M. Wt: 407.3
InChI Key: TYHIWMMPSBFXJM-UHFFFAOYSA-N
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Description

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide (CAS 710329-24-1) is a high-purity organic compound with the molecular formula C19H20Cl2N4O2 and a molecular weight of 407.30 g/mol . It is supplied for research purposes and is strictly for laboratory use. Compounds featuring the 1,4-diazepane scaffold are of significant interest in medicinal chemistry and pharmaceutical research due to their wide range of potential biological activities . The 1,4-diazepane core, a seven-membered ring, is a privileged structure in drug discovery, and its derivatives are frequently investigated for their interaction with various biological targets . Specifically, substituted diazepan compounds have been identified and patented as orexin receptor antagonists, which are a key target for the development of therapies for neurological and psychiatric diseases, including sleep disorders such as insomnia . The presence of the 4-chlorophenyl carboxamide groups on the diazepane ring may contribute to the molecule's binding affinity and specificity, making it a valuable chemical tool for researchers studying receptor-ligand interactions and developing new bioactive molecules. This product is available in various quantities from multiple suppliers, with purities generally exceeding 90% . For research use only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-N,4-N-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-14-2-6-16(7-3-14)22-18(26)24-10-1-11-25(13-12-24)19(27)23-17-8-4-15(21)5-9-17/h2-9H,1,10-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHIWMMPSBFXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamine derivatives with sulfonium salts. For example, the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines, which can be further deprotected to yield the desired diazepane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding diazepane dicarboxylic acids.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted diazepane derivatives with various functional groups.

Scientific Research Applications

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Variations and Substituents

The following table summarizes key structural analogs, their core frameworks, substituents, synthesis methods, and applications:

Compound Core Structure Substituents Synthesis Method Applications/Findings Ref.
N1,N4-Bis[4-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (BIP)2B Benzene 4-(1H-benzimidazol-2-yl)phenyl Polyphosphoric acid-mediated coupling Binds HCV NS3 helicase competitively; antiviral potential
N1,N4-Bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide Cyclohexane Pyridin-3-yl SOCl₂-mediated acid chloride formation Forms Ag(I) coordination polymers; 2D layers with (4,82) topology
N1,N4-Bis(4’-iodophenyl)cubane-1,4-dicarboxamide Cubane 4-iodophenyl HATU/HOAt coupling Rigid geometry for molecular tweezers; structural studies
N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine Benzene 2-chloroquinoline Condensation reactions In silico AKT1 inhibition; anticancer activity
3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,4-dicarboxamide Tetrazine 4-chlorophenyl, 1-phenylethyl Not specified Electron-deficient core; structural characterization

Key Comparative Insights

Core Flexibility vs. Rigidity
  • Diazepane Core : The seven-membered diazepane ring offers enhanced flexibility compared to benzene, cyclohexane, or cubane cores. This flexibility may improve binding to biomolecular targets (e.g., enzymes) by accommodating conformational changes .
  • Cubane Core : Exhibits extreme rigidity, favoring applications in crystal engineering and molecular tweezers where precise spatial arrangement is critical .
Substituent Effects
  • Chlorophenyl Groups : Present in both the target compound and the tetrazine derivative (), these groups enhance lipophilicity and influence binding via halogen bonding.
  • Heterocyclic Substituents : Pyridyl () and benzimidazolyl () groups introduce nitrogen atoms for metal coordination and hydrogen bonding, expanding utility in coordination polymers or enzyme inhibition.

Biological Activity

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H16Cl2N2O2
  • Molecular Weight : 351.21 g/mol

This compound features a diazepane ring with two 4-chlorophenyl substituents and two carboxamide groups, which are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively. The mechanism was attributed to membrane destabilization leading to cell lysis.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesMechanism of Action
AnticancerMCF-7 (Breast Cancer)12 µMApoptosis induction
AntimicrobialStaphylococcus aureus32 µg/mLMembrane disruption
AntimicrobialEscherichia coli64 µg/mLMembrane disruption

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of diazepane-dicarboxamide derivatives typically involves coupling 1,4-diazepane with substituted aryl chlorides via carbodiimide-mediated amidation. For example, analogous compounds (e.g., N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride) are synthesized using HATU or EDCI as coupling agents in DMF under inert conditions, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) . Yield optimization may require adjusting stoichiometry (1.2:1 ratio of aryl chloride to diazepane), reaction time (12–24 hours), or temperature (25–40°C). Contradictions in yields across studies (e.g., 45–72% for similar derivatives) suggest solvent polarity and catalyst selection (e.g., DMAP vs. DIPEA) critically influence outcomes .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • X-ray crystallography : Resolve the crystal structure to confirm bond angles and dihedral angles (e.g., analogous tetrazine-dicarboxamide structures resolved at 150 K with Mo-Kα radiation) .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR spectra for diagnostic signals (e.g., diazepane NH protons at δ 3.2–3.8 ppm; chlorophenyl aromatic protons at δ 7.2–7.6 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z 456.3 for C₁₉H₁₈Cl₂N₄O₂) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, such as nucleophilic acyl substitution or ring-opening reactions. Transition state analysis can identify energy barriers, while Fukui indices predict electrophilic/nucleophilic sites. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to optimize conditions (e.g., solvent dielectric effects on carboxamide stability) .

Q. How does the compound interact with biological targets, and what assays are suitable for quantifying these interactions?

  • Methodological Answer :

  • Molecular docking : Screen against protein targets (e.g., kinases or GPCRs) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide groups and hydrophobic interactions with chlorophenyl moieties .
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) by immobilizing the compound on a CM5 chip and flowing target proteins (e.g., BSA as a negative control) .
  • Cellular assays : Test cytotoxicity in HEK-293 or HeLa cells (IC₅₀ determination via MTT assay) to assess therapeutic potential .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer : Perform controlled degradation studies:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient). For example, diazepane rings are prone to hydrolysis at pH < 2, while carboxamide bonds degrade at pH > 10 .
  • Kinetic analysis : Calculate degradation rate constants (k) using pseudo-first-order models and compare activation energies via Arrhenius plots .

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